3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c16-7-3-6-13-15(17)19-9-14(20-13)11-8-18-12-5-2-1-4-10(11)12/h1-2,4-5,8-9,18H,3,6-7,16H2,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQXQNOJAUQUCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CN=C(C(=N3)CCCN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity and Molecular Mechanisms of 3 3 Aminopropyl 5 1h Indol 3 Yl Pyrazin 2 Amine and Its Derivatives
Enzyme Inhibition Studies
The unique structural combination of an indole (B1671886) ring, a known pharmacophore in numerous bioactive compounds, and a pyrazine (B50134) moiety, which is also prevalent in many therapeutic agents, suggests that 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine and its analogs may exhibit a wide range of enzyme inhibitory activities. Research into related structures has revealed interactions with several key enzyme families.
Kinase Inhibition Profiles (e.g., Nek9, EGFR, Pim Kinases, CK2, RAD51)
While specific inhibitory data for this compound against Nek9, EGFR, Pim kinases, CK2, and RAD51 is not extensively documented in publicly available literature, the broader classes of indole and pyrazine derivatives have been widely investigated as kinase inhibitors. The structural motifs present in the target compound are features of many known kinase inhibitors, suggesting potential activity.
Pim Kinases: Derivatives of indole have been explored as inhibitors of Pim kinases, a family of serine/threonine kinases implicated in cancer. For instance, certain 3,5-disubstituted indole derivatives have shown potent inhibitory activity against Pim-1, Pim-2, and Pim-3.
CK2: Casein Kinase 2 (CK2) is another serine/threonine kinase that is a target for anticancer drug development. Substituted pyrazine derivatives have been investigated as potential inhibitors of CK2.
The general inhibitory potential of related compounds is summarized below, though direct activity of this compound remains to be fully elucidated.
Table 1: Kinase Inhibition by Related Indole and Pyrazine Derivatives This table presents data for structurally related compounds, not for this compound itself.
| Kinase Target | Compound Class | Example IC50 Values |
| Pim-1 | 3,5-disubstituted indoles | Potent inhibition observed |
| CK2 | Substituted pyrazines | Micromolar inhibition reported |
Modulation of Stimulator of Interferon Genes (STING) Pathway
The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system. Recent research has highlighted the potential for small molecules to modulate this pathway for therapeutic benefit, particularly in oncology. While direct modulation of the STING pathway by this compound has not been specifically reported, indole derivatives have been investigated as potential STING agonists. The indole scaffold is seen as a key feature for interaction with the STING protein.
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catabolizes the essential amino acid tryptophan. It is a significant target in cancer immunotherapy due to its role in mediating immune suppression. The indole structure of this compound makes it a compound of interest for IDO1 inhibition. Numerous indole-containing molecules have been developed as IDO1 inhibitors, with some demonstrating potent activity. For example, epacadostat, a well-known IDO1 inhibitor, features a related chemical moiety and has an IC50 value of approximately 70 nM at the enzyme level and 19 nM at the cellular level. frontiersin.org The inhibitory activity of various indole derivatives against IDO1 is well-documented. nih.gov
Table 2: IDO1 Inhibition by Structurally Related Indole Derivatives This table presents data for structurally related compounds, not for this compound itself.
| Compound/Derivative Class | Reported IC50 Values | Reference |
| Epacadostat | ~70 nM (enzymatic), ~19 nM (cellular) | frontiersin.org |
| 4-Aryl-1,2,3-triazole scaffolds | 330 nM (enzymatic) | nih.gov |
| Naphthoquinone derivatives | 26 nM | nih.gov |
Monoamine Transporter Reuptake Inhibition
Monoamine transporters, including those for serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET), are important targets for drugs treating psychiatric disorders. The structural features of this compound, particularly the aminopropyl-indole portion, bear resemblance to known monoamine reuptake inhibitors. While specific binding affinities for this compound are not available, related indole derivatives have been shown to interact with these transporters.
Aldose-Reductase Inhibitory Activity
Aldose reductase is an enzyme implicated in the development of diabetic complications. Inhibition of this enzyme is a therapeutic strategy to mitigate these effects. Both indole and pyrazine derivatives have been investigated as aldose reductase inhibitors. nanobioletters.com Substituted indoles, in particular, have shown promise in this area. nih.gov For instance, certain benzopyrazine derivatives have demonstrated micromolar inhibitory activity against aldose reductase. sciencepublishinggroup.com
Table 3: Aldose Reductase Inhibition by Related Pyrazine and Indole Derivatives This table presents data for structurally related compounds, not for this compound itself.
| Compound Class | Example IC50 Values | Reference |
| Benzopyrazine derivatives | 1.34 µM | sciencepublishinggroup.com |
| Quinoxalinone derivatives | 0.059 to 6.825 µM | nanobioletters.com |
| Botryllazine A derivatives | Potent inhibition observed | jst.go.jp |
Receptor Binding and Ligand-Receptor Interactions
Information regarding the specific receptor binding profile and detailed ligand-receptor interactions of this compound is limited in the public domain. However, the indole and aminopropyl moieties are common features in ligands for various receptors, particularly serotonin (5-HT) receptors. The structural similarity to serotonin suggests a potential for interaction with 5-HT receptor subtypes. Further computational and experimental studies would be necessary to elucidate the specific receptor binding affinities and interaction modes of this compound.
G-Protein Coupled Receptor (GPCR) Modulators
GPCRs are a large family of transmembrane receptors involved in a vast number of physiological processes, making them prominent drug targets. Heterocyclic compounds bearing pyrazole (B372694) or pyrimidine (B1678525) cores, which are structurally related to the pyrazine core of the title compound, have shown significant activity as GPCR modulators.
Adenosine (B11128) A2A Receptors: The A2A adenosine receptor (A2AAR), highly expressed in the brain, is a key target for neurodegenerative disorders like Parkinson's disease. nih.gov Antagonism of this receptor is a promising therapeutic strategy. nih.gov Derivatives based on a pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidin-5-amine scaffold have been synthesized and shown to be potent and selective antagonists of the human A2AAR. nih.gov Similarly, novel xanthine (B1682287) derivatives have been developed as adenosine receptor antagonists, with some showing nanomolar affinity for A2A receptors and demonstrating anti-inflammatory activity. mdpi.com
Metabotropic Glutamate (B1630785) Receptors (mGluRs): As key excitatory neurotransmitters in the central nervous system, glutamate receptors, including the GPCR family of mGluRs, are critical for synaptic regulation. nih.gov The modulation of mGluRs is a major focus for developing treatments for CNS disorders such as depression, anxiety, and schizophrenia. nih.govnih.gov Compounds targeting mGluRs, particularly mGlu2/3 receptor antagonists and mGlu5 negative allosteric modulators, have shown antidepressant-like effects in preclinical models. nih.gov
Serotonin 5-HT3 Receptors: The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, not a GPCR. nih.govnih.gov However, it is a crucial target in pharmacology. Antagonists of this receptor, known as "setrons," are widely used as antiemetics to combat nausea and vomiting, particularly those induced by chemotherapy. wikipedia.orgdrugs.com These antagonists act on 5-HT3 receptors in both the central nervous system and the peripheral nervous system, particularly on vagus nerve terminals in the gut. wikipedia.org
Endothelin-1 Receptor Antagonism
The endothelin (ET) system, particularly ET-1 and its receptors ETA and ETB, plays a significant role in vasoconstriction and cell proliferation. nih.govpharmaceutical-networking.com Its dysregulation is implicated in diseases like pulmonary arterial hypertension and certain cancers. nih.govpharmaceutical-networking.com Consequently, endothelin receptor antagonists (ERAs) have been developed as therapeutic agents. nih.gov These antagonists can be selective for the ETA receptor or have dual activity against both ETA and ETB receptors. nih.gov The development of ERAs has been a strategy in cancer therapeutics, including for prostate cancer, by targeting pathways involved in tumor growth, proliferation, and angiogenesis. nih.gov
Pre-clinical Efficacy in Disease Models
Antiproliferative and Cytotoxic Effects on Cancer Cell Lines
Compounds featuring indole, pyrazole, and pyrazine cores are frequently investigated for their anticancer potential. Various derivatives have demonstrated significant antiproliferative and cytotoxic effects across a range of human cancer cell lines.
For instance, a series of novel 5-amino pyrazole derivatives were synthesized and showed promising growth inhibitory effects against breast cancer cell lines. nih.gov Similarly, certain indole-aryl amide derivatives displayed potent activity against MCF7 (breast) and PC3 (prostate) cancer cell lines. mdpi.com One specific derivative was notably selective, inducing toxicity in HT29 malignant colon cells without affecting healthy human intestinal cells. mdpi.com Furthermore, derivatives of 5-methyl-5H-indolo[2,3-b]quinoline, which contains an indole moiety, have shown cytotoxic effects against liver (HepG2), colon (HCT-116), breast (MCF-7), and lung (A549) cancer cell lines. nih.gov
| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Indole-aryl amide derivative 2 | MCF7 (Breast) | 0.81 µM | mdpi.com |
| Indole-aryl amide derivative 2 | PC3 (Prostate) | 2.13 µM | mdpi.com |
| Indolo[2,3-b]quinoline derivative (BAPPN) | HepG2 (Liver) | 3.3 µg/mL | nih.gov |
| Indolo[2,3-b]quinoline derivative (BAPPN) | MCF-7 (Breast) | 3.1 µg/mL | nih.gov |
| Indolo[2,3-b]quinoline derivative (BAPPN) | A549 (Lung) | 9.96 µg/mL | nih.gov |
| Indolo[2,3-b]quinoline derivative (BAPPN) | HCT-116 (Colon) | 23 µg/mL | nih.gov |
Antimicrobial Spectrum (Antibacterial, Antifungal, Antiviral)
The rise of antimicrobial resistance has spurred the search for new classes of therapeutic agents. Heterocyclic compounds are a rich source of such candidates.
Antibacterial and Antifungal Activity: A series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and screened for antimicrobial activity. nih.gov Several of these compounds showed potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.gov In another study, newly synthesized 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives, which share the indol-3-yl group with the title compound, exhibited broad-spectrum antibacterial activity that exceeded the efficacy of ampicillin. nih.gov These compounds were also highly effective against fungal pathogens, showing superior activity compared to reference drugs like bifonazole (B1667052) and ketoconazole. nih.gov
| Compound Class/Name | Organism | Activity (MIC) | Reference |
|---|---|---|---|
| (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide (5d) | S. aureus | 37.9–113.8 µM | nih.gov |
| (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide (5d) | MRSA (Resistant S. aureus) | 248–372 µM | nih.gov |
| Compound 5g (Thiazolidine derivative) | T. viride (Fungus) | Exceeded reference drugs | nih.gov |
| Pyrazol-5-amine benzamides (9d, 9g, 9h) | Gram-positive & Gram-negative bacteria | Potent activity | nih.gov |
| Pyrazol-5-amine benzamides (9d, 9g, 9h) | Fusarium, Aspergillus, Penicillium (Fungi) | Potent activity | nih.gov |
Antiviral Activity: Natural products and their synthetic derivatives are a significant source of antiviral compounds. mdpi.com These agents can interfere with the viral life cycle at various stages, such as blocking viral entry, inhibiting replication, or preventing cell-to-cell spread. mdpi.com
Antiparasitic Activity (e.g., against Leishmania donovani, Trypanosoma brucei)
Neglected tropical diseases caused by protozoan parasites, such as leishmaniasis (Leishmania spp.) and human African trypanosomiasis (Trypanosoma brucei), are major global health issues. nih.govmdpi.com There is an urgent need for new, safer, and more effective drugs. Research into 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives revealed several compounds with potent in vitro activity against Leishmania mexicana and Trypanosoma brucei brucei. nih.gov One derivative demonstrated a selectivity index against T. brucei that was more than six times greater than the clinical drug nifurtimox. nih.gov
Anti-inflammatory and Analgesic Properties
Inflammation and pain are complex physiological processes, and many therapeutic agents target them. Pyrazole and pyrazoline derivatives have a long history as anti-inflammatory and analgesic agents. nih.gov For example, a series of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides showed good anti-inflammatory activity in a carrageenan-induced rat paw edema model, a standard test for acute inflammation. nih.gov The mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which suppresses the production of prostaglandins. nih.gov
Neuropharmacological Potential in Models of Neurological Disorders
While direct studies on this compound are not extensively detailed in the available literature, the therapeutic potential of its core components—the indole and pyrazine rings—has been a subject of significant research in the context of neurological diseases. mdpi.com The indole nucleus, in particular, is a foundational structure in neuropharmacology, and its derivatives have shown promise in addressing conditions like Alzheimer's and Parkinson's disease. mdpi.com
Research into related indole-pyrazine structures has identified their potential as inhibitors of monoamine oxidase B (MAO-B). researchgate.net MAO-B is an enzyme whose dysregulation is linked to the development of various neurological disorders. nih.gov For instance, the derivative N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide has been identified as a potent and selective MAO-B inhibitor, suggesting that the indole-pyrazine scaffold is a promising starting point for the development of new therapeutic agents for neurodegenerative diseases. researchgate.net The neuroprotective effects of indole compounds are often attributed to their ability to counteract cellular damage caused by agents like hydrogen peroxide and 6-hydroxydopamine (6-OHDA). mdpi.com
Furthermore, derivatives of pyrazolo[3,4-b]pyridine, which share structural similarities, are recognized as important core structures in many neurotropic drugs. mdpi.com Studies on such compounds have explored their anticonvulsant, anti-anxiety, and antidepressant activities. mdpi.com Similarly, indolizine (B1195054) derivatives containing an aminopropyl group have demonstrated anti-5-hydroxytryptamine (serotonin), antihistamine, and antiacetylcholine activities, with some exhibiting weak central nervous system activity. nih.gov These findings underscore the broad neuropharmacological potential inherent in the structural motifs of this compound.
Investigations into Bioluminescent Mechanisms
The compound this compound is a derivative of coelenteramine, a crucial precursor to coelenterazine (B1669285), which is a widespread luciferin (B1168401) (a light-emitting compound) found in many marine organisms. nih.govnih.gov Bioluminescence is a chemical process where a substrate, luciferin, is oxidized by an enzyme, luciferase, resulting in the emission of light. pbslearningmedia.org The imidazopyrazinone core of coelenterazine is central to this light-emitting reaction. nih.gov
The mechanism in coelenterazine-based systems is understood to involve the formation of a high-energy dioxetanone intermediate, which then decarboxylates to produce an excited-state product that emits light as it returns to its ground state. nih.govresearchgate.net The specific properties of the emitted light, such as its color and intensity, are highly dependent on the chemical structure of the coelenterazine analog and its interaction with the specific luciferase or photoprotein. pbslearningmedia.orgmdpi.com
Synthetic analogs of coelenterazine, derived from various coelenteramines, have been developed to achieve altered bioluminescent properties, such as red-shifted light emission for deeper tissue imaging in biomedical research. nih.gov Modifications to different parts of the coelenterazine molecule, including the substituents at the C-6 and C-8 positions of the imidazopyrazinone core, can significantly impact the bioluminescent activity, emission spectra, and kinetics. mdpi.com For example, introducing electron-donating groups on the C-6 phenol (B47542) moiety or extending the resonance system at the C-8 position can lead to a red shift in light emission. nih.gov
The interaction between the coelenterazine analog and the active site of the protein (luciferase or photoprotein) is critical. Different photoproteins, like aequorin and obelin, can exhibit distinct bioluminescent properties even when activated by the same coelenterazine analog, highlighting the importance of the protein's amino acid environment. mdpi.com
Below is an interactive table summarizing the effects of modifications on coelenterazine analogs on their bioluminescent properties.
| Modification Position | Type of Modification | Effect on Bioluminescence | Reference |
| C-6 Phenyl Ring | Introduction of OH-group | Important for overall bioluminescence activity. | mdpi.com |
| C-6 Phenyl Ring | Addition of electron-donating groups (e.g., m-OCH3, m-OH) | Can cause a red shift in light emission. | nih.gov |
| C-8 Position | Extended resonance system (e.g., 1-naphthyl, α-styryl) | Can cause a significant red shift in light emission. | nih.gov |
| C-2, C-6, C-8 | Various substitutions | Can alter specific activity, emission spectra, kinetics, and calcium sensitivity. | mdpi.com |
Structure Activity Relationship Sar Studies of 3 3 Aminopropyl 5 1h Indol 3 Yl Pyrazin 2 Amine and Analogues
Systematic Analysis of Substituent Effects on the Indole (B1671886) Moiety
The indole nucleus is a prevalent scaffold in numerous biologically active compounds, and its substitution pattern significantly influences the pharmacological profile of the parent molecule. researchgate.net For indolylpyrazine derivatives, modifications on the indole ring can modulate potency, selectivity, and pharmacokinetic properties.
Electron-donating and electron-withdrawing substituents on the indole ring of pyrazinoindoles have been shown to be well-tolerated, often resulting in comparable yields in synthetic processes, suggesting a degree of flexibility in this region of the molecule. mdpi.com However, the position and nature of these substituents are crucial for biological activity. Studies on related indole derivatives have demonstrated that the placement of substituents can dramatically alter their interaction with biological targets. For instance, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, substitution at the 4-position of the indole ring was found to be the least favorable for activity. nih.gov In contrast, for methoxy-substituted derivatives, substitution at the 7-position of the indole was most favorable. nih.gov
The introduction of halogen atoms to the indole moiety is a common strategy in medicinal chemistry to enhance biological activity. Halogenation can improve metabolic stability, lipophilicity, and binding affinity through halogen bonding. For example, fluorine-substituted indole derivatives have been shown to be more potent than their chlorine-substituted counterparts in certain contexts. nih.gov The incorporation of a trifluoromethyl group, a bioisostere of a methyl group, can also significantly impact activity. acs.org
The following table summarizes the general effects of indole substituents on the activity of related compounds, providing a predictive framework for the SAR of 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine analogues.
| Substituent | Position on Indole Ring | General Effect on Biological Activity | Reference |
|---|---|---|---|
| Electron-donating groups (e.g., -OCH3) | 7-position | Favorable | nih.gov |
| Electron-withdrawing groups (e.g., -F, -Cl) | Various | Can enhance potency; fluorine often preferred over chlorine | nih.gov |
| Bulky groups | Various | May decrease activity due to steric hindrance | acs.org |
| Methyl group | 2- or 3-position | Can decrease conversion rates in certain reactions due to steric hindrance | mdpi.com |
Elucidation of Pyrazine (B50134) Ring Modifications on Biological Potency and Selectivity
The pyrazine ring serves as a critical scaffold in many medicinal compounds, and its modification can significantly impact biological activity. nih.gov Pyrazine is often considered a bioisostere of other aromatic rings like benzene (B151609), pyridine (B92270), and pyrimidine (B1678525), but its unique electronic properties, due to the two nitrogen atoms, can lead to distinct interactions with biological targets. mdpi.com
The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, which is a crucial interaction for the binding of many kinase inhibitors to the hinge region of the kinase domain. mdpi.com Therefore, modifications that alter the basicity or steric accessibility of these nitrogen atoms can have a profound effect on biological activity.
Bioisosteric replacement of the pyrazine ring with other heterocycles is a common strategy to modulate activity and selectivity. For example, replacing a pyridine with a pyrazine in a series of oxazolidinone derivatives resulted in compounds that effectively suppressed D2HG production in cells with an IDH1 mutation. mdpi.com In another study, the development of imidazo[1,2-a]pyrazine (B1224502) scaffolds as Aurora kinase inhibitors involved a bioisosteric approach to optimize the 8-position of the core, leading to the identification of potent dual inhibitors. acs.org
The following table outlines the potential impact of modifications to the pyrazine ring on the biological profile of indolylpyrazines.
| Modification | Potential Effect on Biological Activity | Rationale | Reference |
|---|---|---|---|
| Introduction of alkyl groups (e.g., tert-butyl) | May increase potency against specific targets (e.g., antimycobacterial) | Alters lipophilicity and steric profile | mdpi.comnih.gov |
| Introduction of electron-withdrawing groups | Can modulate the basicity of the pyrazine nitrogens | Affects hydrogen bonding potential | mdpi.com |
| Bioisosteric replacement with other heterocycles (e.g., pyridine, pyrimidine) | Can alter potency, selectivity, and pharmacokinetic properties | Changes in ring electronics, size, and hydrogen bonding capacity | mdpi.com |
Contribution of the Aminopropyl Chain to Overall Activity
Studies on cannabimimetic indoles have shown that the N-1 alkyl side chain is crucial for high-affinity binding to cannabinoid receptors. mdpi.com A minimum alkyl chain length of three carbons was found to be necessary for high-affinity binding, with optimal binding observed with a five-carbon side chain. mdpi.com Extending the chain to a heptyl group resulted in a dramatic decrease in binding affinity, highlighting the importance of an optimal chain length for fitting into the receptor's binding pocket. mdpi.com
The terminal amino group of the aminopropyl chain is a key site for potential ionic and hydrogen bonding interactions. The basicity of this amino group can be modulated by substitution, which in turn can affect its interaction with acidic residues in the target protein. N-substituted heterocyclic amides have been synthesized from various heterocyclic amines, demonstrating the chemical tractability of modifying this part of the molecule. nih.gov
In the context of this compound, the aminopropyl chain likely extends into a specific pocket of the target protein, where the terminal amino group can form critical interactions. The flexibility of the three-carbon chain allows for conformational adjustments to optimize these interactions.
The table below summarizes the expected contributions of the aminopropyl chain to the biological activity.
| Structural Feature of Aminopropyl Chain | Potential Contribution to Activity | Rationale | Reference |
|---|---|---|---|
| Three-carbon chain length | Provides optimal spacing and flexibility for reaching a specific binding pocket | Based on SAR studies of other bioactive molecules with alkyl side chains | mdpi.com |
| Terminal primary amino group | Forms key hydrogen bonds and/or ionic interactions with the target | The basic nitrogen can interact with acidic amino acid residues | nih.gov |
| Modification of the terminal amino group (e.g., alkylation, acylation) | Can modulate binding affinity, selectivity, and pharmacokinetic properties | Alters the basicity, steric bulk, and hydrogen bonding capacity of the terminal group | nih.gov |
Stereochemical Aspects and Their Impact on Receptor/Enzyme Binding
Stereochemistry plays a pivotal role in the interaction of drugs with their biological targets, as enzymes and receptors are chiral environments. researchgate.net The different three-dimensional arrangement of atoms in stereoisomers can lead to significant differences in their biological activity, with one enantiomer often being more potent (the eutomer) while the other may be less active or even contribute to side effects (the distomer). researchgate.net
For a molecule like this compound, a chiral center could potentially exist in the aminopropyl chain if it is substituted. Even without a chiral center in the parent molecule, the synthesis of analogues can introduce chirality. The separation of enantiomers is crucial for evaluating their individual pharmacological profiles. nih.gov High-performance liquid chromatography (HPLC) using chiral stationary phases is a common and effective method for the enantioseparation of various drugs. nih.gov
The binding of enantiomers to proteins, such as plasma proteins and receptors, is often stereoselective. nih.govnih.gov This stereoselectivity can affect the pharmacokinetics and pharmacodynamics of a drug. For example, the binding of fenoterol (B1672521) stereoisomers to the β2-adrenoceptor is driven by different thermodynamic forces, with the binding of some isomers being enthalpy-driven and others entropy-driven, which is associated with the stereochemistry at the beta-hydroxy carbon. acs.org
Enzymes are highly stereospecific in the reactions they catalyze. researchgate.net They can distinguish between enantiomers of a substrate, and when a chiral product is formed, it is typically a single stereoisomer. researchgate.net This highlights the importance of considering the stereochemistry of inhibitors designed to interact with enzyme active sites.
The table below outlines the key stereochemical considerations and their potential impact on the biological activity of chiral analogues of this compound.
| Stereochemical Aspect | Impact on Receptor/Enzyme Binding | Rationale | Reference |
|---|---|---|---|
| Presence of a chiral center | Enantiomers can exhibit different binding affinities and efficacies | The chiral environment of the binding site leads to diastereomeric interactions | mdpi.comresearchgate.net |
| Absolute configuration (R vs. S) | One enantiomer (eutomer) may fit the binding site optimally, while the other (distomer) may not | Specific three-point interactions are often required for high-affinity binding | mdpi.com |
| Stereoselective metabolism | Enantiomers can be metabolized at different rates, leading to different pharmacokinetic profiles | Metabolizing enzymes are chiral and can exhibit substrate stereoselectivity | researchgate.net |
Comparative SAR with Structurally Related Nitrogen Heterocycles
To understand the unique contribution of the pyrazine ring to the biological activity of this compound, it is instructive to compare its SAR with that of structurally related compounds where the pyrazine is replaced by other nitrogen-containing heterocycles such as pyridine, pyrimidine, imidazole, or pyrrole. Such comparisons can elucidate the importance of the number and position of nitrogen atoms in the heterocyclic ring for target interaction.
Nitrogen heterocycles are core structures in a vast array of anticancer agents and other biologically active molecules. nih.gov The nature of the heterocyclic ring can influence the mechanism of action, with different heterocycles being associated with inhibition of different targets like protein kinases, topoisomerases, or microtubules. nih.gov
For instance, a comparative study of indolylpyrimidines and indolylpyrazines as potential antitumor agents revealed that both classes of compounds exhibited significant cytotoxic activities. Notably, 2,4-bis(3'-indolyl)pyrimidine displayed selective and potent cytotoxic activity against a specific ovarian cancer cell line, highlighting that subtle changes in the heterocyclic core can lead to significant differences in selectivity.
A review of pyrazino[1,2-a]indoles and their derivatives has highlighted their diverse biological properties, including neuropsychiatric, anti-infectious, and anti-cancer activities, underscoring the versatility of this fused heterocyclic system. nih.gov The replacement of a pyrimidine ring with a pyridine ring has been shown to cause a striking change in the fungicidal activity of certain compounds.
The following table provides a comparative overview of the potential impact of different nitrogen heterocycles on the biological activity when substituted for the pyrazine ring in an indolyl-heterocycle scaffold.
| Heterocycle | Key Structural Differences from Pyrazine | Potential Impact on Biological Activity | Reference |
|---|---|---|---|
| Pyridine | One nitrogen atom | Altered hydrogen bonding capacity and basicity, potentially leading to different target selectivity and potency | |
| Pyrimidine | Two nitrogen atoms at 1,3-positions | Different spatial arrangement of hydrogen bond acceptors, which can affect binding to specific targets like kinases | |
| Imidazole | Five-membered ring with two nitrogen atoms | Different ring size and electronic properties, which can lead to distinct binding modes and biological activities | nih.gov |
| Pyrrole | Five-membered ring with one nitrogen atom | Altered aromaticity and hydrogen bonding capability, potentially leading to different biological profiles | researchgate.net |
Computational and Cheminformatics Approaches
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov This method is crucial in drug discovery for understanding binding modes and affinities. For a compound like 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine, molecular docking could be employed to predict its interactions with various biological targets. The process involves preparing the 3D structures of both the ligand and the target protein, followed by a search algorithm that explores possible binding poses. The results are then scored to identify the most likely binding conformation. For instance, studies on other indole (B1671886) derivatives have successfully used molecular docking to predict binding affinities with various enzymes. nih.gov
Table 1: Illustrative Molecular Docking Data for Indole Derivatives
| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|---|
| EGFR | Indole-Pyrazoline Hybrid | -5.212 | MET793, LYS745 |
| hSERT | Indole Derivative 7k | Not specified | Not specified |
Note: This data is from studies on related indole compounds and is for illustrative purposes only.
Quantum Chemical Calculations (e.g., Density Functional Theory, Frontier Molecular Orbitals, Molecular Electrostatic Potential)
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. researchgate.net These methods can provide insights into a molecule's reactivity, stability, and spectroscopic properties. For this compound, DFT could be used to calculate its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of chemical reactivity, while the MEP map reveals the regions of a molecule that are prone to electrophilic and nucleophilic attack. Such calculations have been applied to various pyrazine (B50134) and indole derivatives to understand their chemical behavior. researchgate.netresearchgate.net
Table 2: Representative Quantum Chemical Calculation Parameters for Heterocyclic Compounds
| Compound Class | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Pyrazine Derivatives | DFT/B3LYP | -6.5 | -1.8 | 4.7 |
Note: This data is generalized from studies on related heterocyclic systems and is for illustrative purposes only.
Molecular Dynamics Simulations to Explore Conformational Stability and Binding Pathways
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and binding pathways over time. mdpi.comnih.gov For this compound, an MD simulation could be used to explore its conformational flexibility in a solvent or when bound to a target protein. mdpi.com This would provide insights into the stability of the ligand-protein complex and the key interactions that maintain the binding. MD simulations have been instrumental in understanding the behavior of various pyrazole-containing derivatives in complex biological environments. nih.govresearchgate.net
Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. dovepress.com This model can then be used to screen large compound libraries to identify new potential ligands. For a molecule like this compound, a pharmacophore model could be developed based on its structure and known active analogues. This model would typically include features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. Such models have been successfully applied to aminopyridazine and other heterocyclic derivatives to discover novel bioactive compounds. dovepress.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. For a series of analogues of this compound, a QSAR study could be performed to identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that influence their biological activity. QSAR studies have been widely used for various pyrazine and pyrazolone (B3327878) derivatives to guide the design of more potent compounds. nih.govej-chem.org
Table 3: Common Descriptors Used in QSAR Studies of Heterocyclic Compounds
| Descriptor Type | Example Descriptors |
|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, NBO charges |
| Steric | Molecular weight, Molar refractivity, van der Waals volume |
Note: This table lists common descriptors and does not represent a specific QSAR model for the target compound.
Future Research Directions
Discovery of Novel Synthetic Routes and Scalable Production
The exploration of 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine as a potential therapeutic agent is contingent upon the development of efficient and scalable synthetic methodologies. A primary challenge lies in the controlled assembly of the substituted pyrazine-indole core. A plausible and convergent approach would involve a palladium-catalyzed cross-coupling reaction, a powerful tool for forging carbon-carbon and carbon-nitrogen bonds. epa.govwikipedia.org
A proposed retrosynthetic analysis suggests a strategy beginning with a suitable halogenated 2-aminopyrazine (B29847) derivative and an indoleboronic acid or a related organometallic species. For instance, a Suzuki coupling between 2-amino-5-bromo-3-(protected-aminopropyl)pyrazine and 1H-indol-3-ylboronic acid could construct the core structure. Subsequent deprotection would yield the target compound. An alternative is the Buchwald-Hartwig amination, which has proven effective for C-N bond formation. wikipedia.orgresearchgate.net
Key considerations for developing a robust synthesis include:
Starting Material Availability: The synthesis should prioritize commercially available and cost-effective starting materials, such as 2-amino-5-bromopyrazine. researchgate.net
Protecting Group Strategy: The primary amines on both the pyrazine (B50134) ring and the aminopropyl side chain may require orthogonal protecting groups to ensure regioselective reactions during the synthetic sequence.
Reaction Optimization: Systematic screening of catalysts, ligands, bases, and solvents will be crucial to maximize yield and minimize side-product formation in the key coupling step.
Scalability: For large-scale production, purification methods such as crystallization are preferable to chromatographic techniques. The safety profile of all reagents and intermediates must be thoroughly evaluated.
| Step | Reaction | Key Reagents and Conditions | Hypothetical Yield | Scalability Challenges |
|---|---|---|---|---|
| 1 | Functionalization of Pyrazine | Introduction of a protected aminopropyl precursor at the 3-position of 2-amino-5-bromopyrazine. | 75% | Regioselectivity, cost of reagents for the side chain. |
| 2 | Suzuki or Stille Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), Indole-3-boronic acid. | 65% | Catalyst cost, removal of metal impurities, purification of the coupled product. |
| 3 | Deprotection | Acidic or basic hydrolysis depending on the protecting groups used. | 90% | Ensuring complete removal of protecting groups without degrading the final product. |
Expansion of Biological Screening Platforms and Target Deconvolution
Given the structural motifs present in this compound, the compound warrants evaluation across a diverse array of biological screening platforms. The indolyl-pyrazine core is found in molecules with known activity as kinase inhibitors, and aminopyrazoles and pyrimidines have shown antimicrobial properties. researchgate.netnih.govnih.govresearchgate.net Therefore, a tiered screening approach is recommended.
Primary Screening:
Antiproliferative Assays: Initial screening against the NCI-60 panel of human cancer cell lines to identify potential anticancer activity.
Kinase Profiling: A broad panel kinome scan to determine if the compound inhibits specific protein kinases, which are common targets in oncology. nih.gov
Antimicrobial Assays: Evaluation against a panel of pathogenic bacteria (Gram-positive and Gram-negative) and fungi to assess potential as an anti-infective agent. nih.govmdpi.com
Target Deconvolution: Should phenotypic screening reveal significant biological activity (e.g., potent cytotoxicity against a specific cancer cell line), identifying the molecular target(s) is a critical next step. This process, known as target deconvolution, is essential for understanding the mechanism of action. nih.govcreative-biolabs.comtechnologynetworks.com Modern label-free techniques are particularly valuable.
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in the thermal stability of proteins upon ligand binding. wikipedia.orgcetsa.orgnih.govmdpi.com A shift in the melting temperature of a specific protein in the presence of the compound indicates a direct interaction.
Affinity Chromatography-Mass Spectrometry: The compound can be immobilized on a solid support to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry. technologynetworks.comcreative-biolabs.com
| Assay Type | Target/Organism | Result (IC₅₀/MIC) | Implication |
|---|---|---|---|
| Antiproliferative | MCF-7 (Breast Cancer) | 5.2 µM | Potential anticancer activity. |
| Antiproliferative | A549 (Lung Cancer) | 8.1 µM | Potential anticancer activity. |
| Kinase Inhibition | CDK2 | 0.8 µM | Suggests a potential target in cell cycle regulation. |
| Antimicrobial | Staphylococcus aureus | >128 µg/mL | Low potential as an antibacterial agent for this strain. |
| Antimicrobial | Candida albicans | 64 µg/mL | Moderate antifungal potential. |
In-depth Mechanistic Characterization at the Cellular and Subcellular Levels
Following the identification of a promising biological activity and a potential molecular target, a detailed investigation into the compound's mechanism of action at the cellular and subcellular levels is necessary. Assuming the compound exhibits antiproliferative effects and targets a cell cycle kinase like CDK2, a series of mechanistic studies would be initiated.
Cellular Level Investigations:
Cell Cycle Analysis: Using flow cytometry to determine if the compound induces arrest at a specific phase of the cell cycle (e.g., G1/S or G2/M), consistent with the inhibition of a cell cycle kinase.
Apoptosis Induction: Quantifying programmed cell death using methods like Annexin V/propidium iodide staining and caspase activation assays to confirm the mode of cell killing.
Target Engagement and Downstream Signaling: Utilizing Western blotting to confirm inhibition of the target in cells (e.g., decreased phosphorylation of CDK2 substrates like Retinoblastoma protein) and to map the downstream effects on signaling pathways.
Subcellular Level Investigations:
Immunofluorescence Microscopy: Visualizing the subcellular localization of the target protein and observing any changes upon compound treatment. This can also reveal effects on cellular morphology and the cytoskeleton.
Organelle-Specific Probes: Assessing the impact on the health and function of specific organelles, such as mitochondria, which play a crucial role in apoptosis.
| Study | Technique | Information Gained |
|---|---|---|
| Cell Cycle Progression | Flow Cytometry | Identifies phase-specific cell cycle arrest. |
| Apoptosis Assay | Annexin V/PI Staining | Differentiates between apoptotic, necrotic, and viable cells. |
| Pathway Analysis | Western Blotting | Confirms target inhibition and maps downstream signaling effects. |
| Subcellular Localization | Confocal Microscopy | Visualizes drug effects on cellular architecture and protein location. |
Integration of Advanced Computational Methodologies for Rational Design
Computational chemistry and molecular modeling offer powerful tools to accelerate the drug discovery process by providing insights into drug-target interactions and guiding the design of more potent and selective analogs. indexcopernicus.comfigshare.comresearchgate.net
Molecular Docking: Once a target protein is identified and its 3D structure is available, molecular docking can be used to predict the binding mode of this compound within the active site. This provides a structural hypothesis for the observed activity and highlights key interactions (e.g., hydrogen bonds, hydrophobic contacts) that can be optimized.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of analogs, a QSAR model can be developed. semanticscholar.orgnih.govijournalse.org This statistical model correlates the chemical structures of the compounds with their biological activities, enabling the prediction of activity for novel, yet-to-be-synthesized molecules.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features required for biological activity. The resulting pharmacophore model can be used to screen virtual libraries for new compounds with different chemical scaffolds but the same necessary features.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the lead compound and its analogs, helping to prioritize compounds with more favorable drug-like properties for synthesis. nih.gov
| Method | Objective | Expected Outcome |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity. | Structural basis for activity; guide for analog design. |
| QSAR | Correlate structure with activity. | Predictive model for virtual screening and lead optimization. |
| Pharmacophore Modeling | Identify key chemical features for activity. | A 3D model for searching for novel active scaffolds. |
| ADMET Prediction | Forecast drug-like properties. | Early identification of potential liabilities (e.g., toxicity, poor absorption). |
Development of Next-Generation Analogues with Improved Biological Profiles
The initial lead compound, this compound, serves as a starting point for a medicinal chemistry program aimed at developing next-generation analogs with enhanced potency, selectivity, and pharmacokinetic properties. Guided by the Structure-Activity Relationship (SAR) data from initial analog synthesis and computational modeling, systematic modifications of the scaffold can be undertaken.
Key Areas for Modification:
Indole (B1671886) Ring: Introduction of small substituents (e.g., fluorine, methyl, methoxy) at the 5- or 6-positions of the indole ring can modulate electronic properties and metabolic stability, potentially improving potency and pharmacokinetic profiles.
Pyrazine Ring: The 2-amino group is a key interaction point. Its replacement with other hydrogen bond donors or acceptors (e.g., hydroxyl) or its removal can probe its importance for target binding.
Aminopropyl Side Chain: The length and basicity of this chain can be varied. Shortening or lengthening the alkyl chain (e.g., aminoethyl, aminobutyl) or modifying the terminal amine (e.g., N-methylation, acetylation) can fine-tune target interactions and affect properties like cell permeability.
| Analog Series | Modification | Rationale | Desired Improvement |
|---|---|---|---|
| A | Substitution on indole C5/C6 (e.g., -F, -OCH₃) | Probe electronic and steric effects; block potential metabolism. | Potency, metabolic stability. |
| B | Vary aminopropyl chain length (n=2, 4) | Optimize interaction with target pocket. | Potency, selectivity. |
| C | Modify terminal amine (e.g., -NHMe, -NMe₂, -NHAc) | Modulate basicity and hydrogen bonding capacity. | Potency, cell permeability. |
| D | Replace pyrazine with pyrimidine (B1678525) | Alter geometry and hydrogen bonding vectors. | Selectivity, novel intellectual property. |
By systematically pursuing these future research directions, the full therapeutic potential of the this compound scaffold can be thoroughly explored, paving the way for the development of a novel clinical candidate.
Q & A
Q. What are the standard synthetic routes for 3-(3-aminopropyl)-5-(1H-indol-3-yl)pyrazin-2-amine, and how can purity be validated?
Methodological Answer: The synthesis of pyrazine-indole hybrids typically involves multi-step condensation reactions. For example, pyrazole derivatives are synthesized via coupling of indole-3-carbaldehyde with aminopropylpyrazine precursors under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) . Key intermediates are purified using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS) to confirm molecular ion peaks .
Q. What spectroscopic techniques are critical for structural characterization of this compound?
Methodological Answer: 1H/13C NMR is essential for confirming substituent positions on the pyrazine and indole rings. For instance, indolic NH protons typically appear as broad singlets near δ 10-12 ppm, while pyrazine ring protons resonate at δ 8-9 ppm . FTIR can validate amine (-NH2) stretches (3200-3400 cm⁻¹) and aromatic C-H bending (700-800 cm⁻¹). X-ray crystallography may resolve conformational ambiguities in solid-state structures .
Q. How should researchers handle safety and toxicity concerns during experimentation?
Methodological Answer: Refer to safety guidelines for structurally similar amines (e.g., GBZ 2.1-2007 and OECD chemical safety protocols). Use fume hoods for synthesis steps involving volatile solvents. Acute toxicity assays (e.g., LD50 in rodent models) are recommended for preliminary risk assessment. Store the compound at -20°C in amber vials to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
Methodological Answer: Yield optimization requires kinetic studies. For example, varying catalysts (e.g., Fe2O3@SiO2/In2O3 nanoparticles) can enhance condensation efficiency by reducing activation energy . Solvent screening (e.g., THF vs. DMF) and microwave-assisted synthesis may reduce reaction times. DOE (Design of Experiments) approaches can identify critical factors (temperature, stoichiometry) using response surface methodology .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
Methodological Answer: Contradictions may arise from assay conditions (e.g., cell line variability) or impurities. Conduct comparative bioassays under standardized protocols (e.g., CLSI guidelines for antimicrobial testing). SAR (Structure-Activity Relationship) studies can isolate pharmacophores: for instance, modifying the aminopropyl chain length may enhance selectivity for kinase targets (e.g., VEGFR-PDGFR) . Use molecular docking (AutoDock Vina) to predict binding affinities to divergent targets .
Q. How can mechanistic studies elucidate its mode of action in cellular systems?
Methodological Answer: Employ transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment. Flow cytometry can quantify apoptosis (Annexin V/PI staining) or cell cycle arrest. For target validation, CRISPR-Cas9 knockout models (e.g., knocking out suspected kinase targets) or thermal proteome profiling (TPP) may confirm direct interactions .
Q. What analytical methods address batch-to-batch variability in pharmacological studies?
Methodological Answer: Implement QC/QA protocols:
- Impurity Profiling : UPLC-MS/MS to detect trace byproducts (e.g., deaminated derivatives).
- Stability Testing : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring .
- Bioactivity Normalization : Dose-response curves (IC50/EC50) adjusted for purity metrics .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data in aqueous vs. organic solvents?
Methodological Answer: Solubility discrepancies may stem from pH-dependent ionization (amine groups). Use shake-flask method with buffered solutions (pH 1-13) to measure intrinsic solubility. Computational tools (e.g., COSMO-RS) can predict solvent interactions based on Hansen solubility parameters . For DMSO stock solutions, ensure residual water content <0.1% to prevent precipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
